molecular formula C8H6N4 B1295161 1H-benzimidazol-2-ylcyanamide CAS No. 55864-37-4

1H-benzimidazol-2-ylcyanamide

Cat. No.: B1295161
CAS No.: 55864-37-4
M. Wt: 158.16 g/mol
InChI Key: NYLIXUBOFQIMGV-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-ylcyanamide is a heterocyclic compound that features a benzimidazole ring fused with a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-2-ylcyanamide can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with cyanogen bromide in an acetonitrile solution . Another method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-2-ylcyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyanamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of benzimidazole.

    Reduction: Reduced forms of the cyanamide group.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1H-Benzimidazol-2-ylcyanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-ylcyanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the function of enzymes or proteins essential for the survival of pathogens, thereby exerting its antimicrobial or antiparasitic effects . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

1H-Benzimidazol-2-ylcyanamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyanamide group allows for diverse chemical modifications, making it a versatile compound for various applications.

Similar Compounds

  • Benzimidazole
  • 1H-Benzimidazole-2-yl hydrazones
  • Thiabendazole
  • Albendazole
  • Mebendazole

Properties

IUPAC Name

1H-benzimidazol-2-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLIXUBOFQIMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204461
Record name Cyanamide, 1H-benzimidazol-2-yl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55864-37-4
Record name Cyanamide, 1H-benzimidazol-2-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055864374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzimidazolecarbamonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyanamide, 1H-benzimidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZIMIDAZOLECARBAMONITRILE
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